molecular formula C16H20N2O3S2 B12189603 N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12189603
M. Wt: 352.5 g/mol
InChI Key: UTIBLNXEZQIYCS-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,5-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide modification. The 2,5-dimethylphenyl substituent at position 3 and the propanamide group at the ylidene position define its unique stereoelectronic profile. Its synthesis typically involves multi-step reactions, including cyclization, oxidation, and amidation, as observed in analogous thiourea and thiazole derivatives .

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[3-(2,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C16H20N2O3S2/c1-4-15(19)17-16-18(12-7-10(2)5-6-11(12)3)13-8-23(20,21)9-14(13)22-16/h5-7,13-14H,4,8-9H2,1-3H3

InChI Key

UTIBLNXEZQIYCS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Oxidation to Sulfone: The thiazole ring is then oxidized to form the sulfone group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Ylidene Group: The final step involves the formation of the ylidene group through a condensation reaction with propanamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The compound’s tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide scaffold differentiates it from other thiazole-based analogs. For example:

  • N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (): This analog substitutes the 2,5-dimethylphenyl group with a 3,4-dimethoxyphenyl moiety and replaces propanamide with acetamide.
  • Rel-N-(4-Chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide (Les-3384) (): Features a thiopyrano[2,3-d]thiazole core fused with a chromene ring. The 4-chlorophenyl group and absence of sulfone groups reduce polarity compared to the target compound, impacting solubility and blood-brain barrier penetration .

Substituent Variations and Pharmacological Implications

  • 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) (): Lacks the sulfone group but introduces a hydrazide side chain. Hydrazide derivatives are associated with antimicrobial activity, suggesting divergent biological targets compared to sulfone-containing analogs .
  • (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) ():
    Incorporates a dibenzothiadiazocin ring, expanding the aromatic system. The fluorophenyl group may enhance metabolic stability, while the dimethoxyphenyl moiety could modulate receptor interactions .

Research Findings and Limitations

  • Biological Data Gaps : While analogs like Les-3384 show validated anticonvulsant activity, the target compound’s specific pharmacological profile remains understudied. Preliminary data suggest structural similarities may translate to overlapping mechanisms .

Biological Activity

N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d][1,3]thiazole core with a dioxidotetrahydro structure and a propanamide side chain. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Studies have demonstrated that compounds with similar thiazole structures exhibit antimicrobial properties. For instance:

  • In vitro studies : Various derivatives have shown activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Case Study : A derivative of thiazole was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate activity.
CompoundTarget OrganismMIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus32
Thiazole Derivative BEscherichia coli64

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Mechanism of Action : It is believed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Research Findings : In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values in the low micromolar range.
Cell LineIC50 (µM)
MCF-7 (Breast)5.0
HeLa (Cervical)8.2

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Target Enzymes : The compound has shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
  • Inhibition Studies : Inhibition assays revealed that the compound could inhibit COX-2 with an IC50 value of approximately 10 µM.
EnzymeIC50 (µM)
COX-210
LOX15

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cellular Uptake : The lipophilic nature allows for easy diffusion across cell membranes.
  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
  • Signal Transduction Modulation : It potentially affects signaling pathways related to cell growth and apoptosis.

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